Thiohistidine

Übersicht

Beschreibung

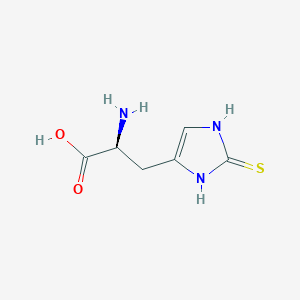

Thiohistidine is a sulfur-containing derivative of the amino acid histidine . It is found in various organisms, including marine invertebrates, protozoans, and bacteria . Thiohistidine plays multiple roles in molecular interactions, often being a key residue in enzyme catalytic reactions .

Synthesis Analysis

Thiohistidine is synthesized through a biosynthetic pathway involving either histidine or ergothioneine (ESH) as the starting material . The detailed mechanism of its biosynthesis has not yet been completely elucidated .

Molecular Structure Analysis

The unique structure of histidine, from which thiohistidine is derived, allows it to play multiple roles in molecular interactions. These roles are further complicated by pH conditions and its two protonation forms .

Chemical Reactions Analysis

Thiohistidine is involved in various chemical reactions. For instance, it is a component of ergothioneine, a low molecular mass redox protective thiol present in actinomycetes, particularly mycobacteria . Ergothioneine reacts with atmospheric oxygen or rapidly with micromolar concentrations of H2O2 to form ergothioneine disulfide .

Physical And Chemical Properties Analysis

Thiohistidine has several physical and chemical properties. For instance, it has antioxidant properties, inhibiting reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients . It also has chelating properties, binding metal ions which could negatively affect the stability and/or appearance of cosmetics .

Wissenschaftliche Forschungsanwendungen

-

- Application : Thiohistidine derivatives such as Ergothioneine, Ovothiol A, and Selenoneine are globally occurring histidine-derived alkaloids . These compounds are significant to human well-being .

- Methods : The history, chemistry, biology, and biosynthesis of these alkaloids are reviewed comparatively .

- Results : The significance of these compounds to human well-being is discussed .

-

- Application : Thiohistidine derivatives, specifically ovothiols and 5-thiohistidine, have been identified as non-competitive-like inhibitors of Gamma-glutamyl transpeptidase (GGT), a cell surface enzyme involved in glutathione metabolism and maintenance of redox homeostasis . High expression of GGT on tumor cells is associated with an increase of cell proliferation and resistance against chemotherapy .

- Methods : The interactions of 5-thiohistidines with GGT were probed by docking analysis .

- Results : Both 5-thiohistidine derivatives act as reversible GGT inhibitors . These results provide new insight for further development of 5-thiohistidine derivatives as therapeutics for GGT-positive tumors .

-

- Application : Ergothioneine (EGT) is the betaine of 2-thiohistidine (2-thioHis) and may be the last undiscovered vitamin . EGT cannot be incorporated into a peptide because the α-nitrogen is trimethylated, although this would be advantageous as an EGT-like moiety in a peptide would impart unique antioxidant and metal chelation properties .

- Methods : A novel strategy for the incorporation of 2-thioHis into peptides was developed, in which the thione was left unprotected . This decision was based upon the reported low reactivity of EGT with 5,5’-dithiobis (2-nitrobenzoic acid) (DTNB), a very electrophilic disulfide .

- Results : The substitution of His with 2-thioHis imparts strong antioxidant, radical scavenging, and copper binding properties to the peptide . Notably, the 2-thioHis analogue of GHK-tripeptide was able to completely quench the hydroxyl and ABTS radicals in assays, and its antioxidant capacity was significantly greater than would be expected based on the antioxidant capacity of free 2-thioHis .

-

- Application : Ovothiols are sulfur-containing natural products biosynthesized by marine invertebrates, microalgae, and bacteria . These compounds are characterized by unique chemical properties suggestive of numerous cellular functions . For example, ovothiols may be cytoprotectants against oxidative stress, serve as building blocks of more complex structures and may act as molecular messengers for inter and intracellular signaling .

- Methods : The recent discovery of ovothiol biosynthetic genes has paved the way for a systematic investigation of ovothiol-modulated cellular processes .

- Results : Detailed understanding of ovothiol physiological role in marine organisms may unearth novel concepts in cellular redox biochemistry and highlight the therapeutic potential of this antioxidant .

-

- Application : L-Ergothioneine (EGT) is a natural antioxidant derived from microorganisms, especially in edible mushrooms . EGT is found to be highly accumulated in tissues that are susceptible to oxidative damage, and it has attracted extensive attention due to its powerful antioxidant activity and the tight relationships of this natural product with various oxidative stress-related diseases .

- Methods : This paper introduces the biological source and in vivo distribution of EGT, reviews the currently available evidence concerning the relationships of EGT with diabetes, ischemia-reperfusion injury-related diseases like cardiovascular diseases and liver diseases, neurodegenerative diseases, and other diseases pathogenically associated with oxidative stress .

- Results : The potential action mechanisms of EGT against these diseases are summarized . The advantages of EGT over other antioxidants are discussed . Several future research perspectives for EGT are also proposed .

-

- Application : This review brings focus to an intriguing group of histidine-derived alkaloids in which sulfur was inserted at either the C-2 position on the imidazole ring, e.g., ergothioneine (10), or at the C-5 position, e.g., ovothiol A (11), or by selenium at the C-2 position, e.g., selenoneine (12) .

- Methods : The history, chemistry, biology, and biosynthesis of the globally occurring histidine-derived alkaloids ergothioneine (10), ovothiol A (11), and selenoneine (12) are reviewed comparatively .

- Results : Their significance to human well-being is discussed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-4(5(10)11)1-3-2-8-6(12)9-3/h2,4H,1,7H2,(H,10,11)(H2,8,9,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNKWWBXNSNIAR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=S)N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021728 | |

| Record name | L-Thiolhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiohistidine | |

CAS RN |

2002-22-4 | |

| Record name | (αS)-α-Amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Thiolhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Thiolhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-amino-2,3-dihydro-2-thioxo-1H-imidazole-4-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOHISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH6EDB26P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

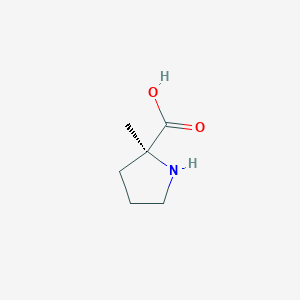

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.